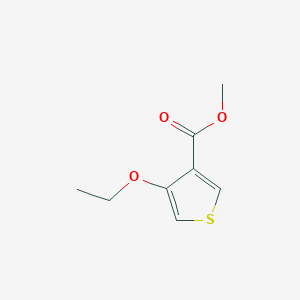

Methyl 4-ethoxythiophene-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O3S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

methyl 4-ethoxythiophene-3-carboxylate |

InChI |

InChI=1S/C8H10O3S/c1-3-11-7-5-12-4-6(7)8(9)10-2/h4-5H,3H2,1-2H3 |

InChI Key |

ZOMLMJBABQGNED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CSC=C1C(=O)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Thiophene Carboxylates

Established and Refined Synthetic Routes to the Thiophene (B33073) Core

Classic reactions for thiophene synthesis have been continually refined to broaden their scope and improve their efficiency for creating highly substituted derivatives.

The Gewald reaction is a well-established multicomponent reaction that traditionally yields 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds via a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgumich.edu

While the classic Gewald reaction produces 2-aminothiophenes, modifications and strategic applications of its principles allow for the synthesis of other substituted thiophenes. researchgate.netarkat-usa.org For instance, the reaction can be performed in a two-step procedure where the intermediate α,β-unsaturated nitrile is first isolated. This intermediate can then be reacted with sulfur under basic conditions. umich.edu The versatility of the Gewald reaction is enhanced by the wide availability of starting materials and the generally mild reaction conditions. researchgate.netarkat-usa.org Further functionalization of the resulting 2-aminothiophene is a common strategy to access a wider array of substitution patterns.

| Reactant 1 | Reactant 2 | Sulfur Source | Base | Product Type |

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine, Diethylamine) | Polysubstituted 2-Aminothiophene |

| Cyclohexanone | Ethyl Cyanoacetate | Elemental Sulfur | Diethylamine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

| Acetone | Malononitrile | Elemental Sulfur | Triethylamine | 2-Amino-3-cyano-4-methylthiophene |

This table presents typical components and products of the Gewald reaction, illustrating its utility in generating substituted 2-aminothiophenes. wikipedia.orgnih.gov

The Fiesselmann thiophene synthesis provides a direct route to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikiwand.com The core reaction involves the condensation of thioglycolic acid esters with α,β-acetylenic esters. The mechanism is believed to proceed through a sequence of base-catalyzed 1,4-conjugate additions.

Advancements and variations of this method have expanded its utility. For example, using α,β-acetylenic nitriles instead of esters leads to the formation of 3-aminothiophenes. wikiwand.comwikipedia.org A significant variation involves the reaction of ynone trifluoroborate salts with alkylthiols under basic conditions, which yields thiophene boronates with complete regiocontrol. organic-chemistry.org This modern adaptation circumvents issues with ester group incompatibility and provides a versatile handle for further functionalization through cross-coupling reactions. organic-chemistry.org The Fiesselmann synthesis and its variants are powerful tools for creating thiophenes with substitution at the 2- and 3-positions, which can be precursors to more complex structures.

This table summarizes key variations of the Fiesselmann synthesis, showcasing its adaptability for producing different thiophene derivatives. wikiwand.comorganic-chemistry.org

Innovative Approaches for Regioselective Synthesis of Thiophene Carboxylates from Acyclic Precursors

Modern synthetic chemistry has focused on developing highly regioselective methods for constructing heterocyclic rings from simple, non-cyclic starting materials. mdpi.com These approaches offer greater control over the final substitution pattern, which is crucial for preparing specific target molecules like Methyl 4-ethoxythiophene-3-carboxylate.

Metal-catalyzed heterocyclization of functionalized alkynes is a powerful and atom-economical strategy for the regioselective synthesis of substituted thiophenes. nih.gov Catalysts based on palladium, copper, and other transition metals can activate the alkyne triple bond, facilitating an intramolecular nucleophilic attack by a sulfur-containing group. mdpi.comnih.gov

For example, palladium iodide (PdI₂) in the presence of potassium iodide (KI) has been shown to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols, leading to substituted thiophenes. nih.gov Similarly, copper(II) halides can promote the conversion of (Z)-1-en-3-ynyl(butyl)sulfanes into the corresponding 3-halothiophenes. nih.gov These metal-catalyzed methods are significant because they allow for the construction of the thiophene ring with a desired substitution pattern in a single, regiospecific step, often starting from readily available acyclic precursors. mdpi.com

| Acyclic Precursor | Catalyst System | Solvent | Product |

| 1-Mercapto-3-yn-2-ols | PdI₂ / KI | Methanol | Substituted Thiophenes |

| (Z)-1-en-3-ynyl(butyl)sulfanes | CuCl₂ or CuBr₂ | Acetonitrile (B52724) or THF | 3-Halothiophenes |

| 1-Bromoalkynes & Na₂S | CuI | - | Substituted Thiophenes |

This table highlights examples of metal-catalyzed cyclizations for the synthesis of substituted thiophenes from acyclic starting materials. nih.gov

Base-promoted cyclizations offer a metal-free alternative for the synthesis of thiophenes from acyclic precursors. mdpi.com These reactions often involve the generation of a thiolate anion, which then undergoes an intramolecular cyclization onto a suitable electrophilic site within the same molecule. mdpi.comresearchgate.net

A notable example is the base-promoted thiocyclization of (Z)-2-en-4-yne-1-thiolate derivatives, which can be generated in situ from 4-en-1-yn-3-yl acetates. mdpi.com This sequence provides a pathway to 2,4-disubstituted thiophenes. Another strategy involves the reaction of 1,3-diynes with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S) in a polar aprotic solvent such as DMF, which directly yields substituted thiophenes. nih.gov These base-promoted methods are valuable for their operational simplicity and avoidance of potentially toxic and expensive metal catalysts.

| Precursor | Base/Reagent | Conditions | Product Type |

| (Z)-2-en-4-yne-1-thiolate derivatives | Base | - | 2,4-Disubstituted Thiophenes |

| 1,3-Diynes | NaSH or Na₂S·9H₂O | DMF, 25–80 °C | Substituted Thiophenes |

| o-Halovinylbenzenes | K₂S | DMF, 140 °C | Benzo[b]thiophenes |

This table provides examples of base-promoted heterocyclization reactions used to synthesize various thiophene structures. mdpi.comnih.govorganic-chemistry.org

Iodocyclization is a powerful synthetic tool for preparing iodine-containing heterocycles directly from functionalized alkynes. mdpi.com The process involves the electrophilic activation of an alkyne by an iodine source (e.g., I₂), followed by intramolecular attack by a nucleophile. In the context of thiophene synthesis, a thioether or thioester group can act as the intramolecular nucleophile. mdpi.com

For instance, 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate (B1210297) can be converted into a 3-iodothiophene (B1329286) derivative through a sequence involving iodocyclization to a dihydrothiophene intermediate, followed by oxidation and deacylation. mdpi.com The resulting iodo-substituted thiophene is particularly valuable as it can be further elaborated using various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, providing access to a wide range of complex thiophene derivatives. mdpi.com

| Alkyne Substrate | Iodine Source | Conditions | Key Intermediate/Product |

| S-Containing Alkyne Substrates | I₂ | CH₂Cl₂ at room temperature | Iodine-containing thiophenes |

| 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate | I₂ | CH₂Cl₂, rt | 5-(3-Iodothiophen-2-yl)-2-methoxyphenol (after oxidation/deacylation) |

| N,N-Diallyl-o-alkynylaniline | I₂ (catalytic) | - | 3-Allylindole (via aza-Claisen rearrangement) |

This table illustrates the application of iodocyclization in the synthesis of functionalized heterocycles, including precursors to complex thiophenes. mdpi.comrsc.org

Targeted Esterification and Alkylation Protocols for Thiophene Carboxylates

The introduction and modification of ester functionalities on the thiophene ring are pivotal for creating diverse molecular architectures. These processes often require carefully controlled conditions to achieve desired regioselectivity and yield.

A notable method for the synthesis of methyl thiophene-2-carboxylates involves the cyclization of acetylenic ketones with methyl thioglycolate. researchgate.net This reaction provides a direct route to substituted thiophenes from readily available starting materials. The process is typically carried out in the presence of a base and a dehydrating agent to facilitate the condensation and subsequent cyclization.

The reaction proceeds by reacting an acetylenic ketone with methyl thioglycolate in methanol, mediated by cesium carbonate (CsCO₃) and magnesium sulfate (B86663) (MgSO₄). researchgate.net

Table 1: Reaction Components for Synthesis from Acetylenic Ketones

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product Type |

|---|

This synthetic strategy is valued for its ability to construct the thiophene ring and install the carboxylate group in a single, efficient process. researchgate.net

The alkylation of thiophene carboxylic acids is commonly achieved via their corresponding carboxylate salts. A key first step is the formation of the thiophene carboxylic acid itself. One modern approach is the direct C-H carboxylation of thiophene with carbon dioxide (CO₂), which can be performed in a solvent-free medium containing a mixture of carbonate and carboxylate salts. mdpi.comresearchgate.net This method avoids the use of harsher organometallic reagents. mdpi.com

The efficiency of this carboxylation is dependent on reaction conditions such as temperature and the nature of the base additive. For instance, using cesium carbonate in combination with various cesium carboxylate salts has been shown to produce thiophene-2-carboxylate (B1233283) and thiophene-2,5-dicarboxylate. researchgate.net The use of cesium pivalate (B1233124) as the additive generally provides the best reaction effect due to its strong basicity. researchgate.net

Table 2: Effect of Temperature and Carboxylate Salt on Thiophene Carboxylation Yield

| Temperature (°C) | Carboxylate Additive | Monocarboxylate:Dicarboxylate Ratio | Total Carboxylate Yield (µmol/g) |

|---|---|---|---|

| 260 | Cesium Acetate | 1:1.2 | 87.21 |

| 300 | Cesium Acetate | 1:3.5 | 152.96 |

| 300 | Cesium Propionate | 1:3.2 | 164.73 |

| 300 | Cesium Pivalate | 1:2.8 | 198.81 |

Data sourced from a study on direct thiophene carboxylation. researchgate.net

Once the thiophene carboxylate salt is formed, it can be converted to the corresponding ester through standard alkylation procedures, such as an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide) or by using other alkylating agents like orthoesters or N,N-dimethylformamide dialkyl acetals. youtube.comtcichemicals.com

Regioselectivity is a critical consideration in the functionalization of substituted thiophenes. The directing effects of existing substituents, such as a carboxylate group, determine the position of subsequent modifications.

C-H Alkylation Directed by the Carboxylate Group: The carboxylate functional group can act as a directing group to guide C-H alkylation to a specific position on the ring. In a process known as carboxylate-directed hydroarylation, a ruthenium catalyst has been used to facilitate the reaction between benzoic acids and olefins, resulting in alkylation at the ortho position. nih.gov This principle is applicable to heterocyclic systems like thiophene, where a 3-carboxylate group would be expected to direct alkylation to the C-2 position. nih.gov

Regioselectivity in Electrophilic Substitution: The electronic properties of the carboxyl group also govern the regioselectivity of electrophilic aromatic substitution reactions. The carboxyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position in benzene (B151609) systems. In thiophene, the situation is more complex due to the heteroatom. For thiophene-3-carboxylic acid, electrophilic attack is favored at the C-5 position. This is because attack at C-5 results in a more stable carbocation intermediate, as it avoids placing the positive charge adjacent to the electron-withdrawing carboxyl group at C-3. Attack at the C-2 position would lead to a less stable intermediate. vaia.com This directing effect leads to the formation of 5-bromo-3-thiophenecarboxylic acid as the sole product during monobromination. vaia.com

Selective Alkylation of Polyfunctional Thiophenes: In thiophene analogues with multiple reactive sites, such as different hydroxyl groups, regioselective alkylation can be achieved by carefully selecting the base and reaction conditions. For example, in the alkylation of 2,4-dihydroxy-substituted aromatic compounds, a mild base like cesium bicarbonate (CsHCO₃) has been shown to selectively alkylate the more acidic 4-hydroxy group over the 2-hydroxy group, which is often involved in intramolecular hydrogen bonding. nih.gov This approach minimizes the formation of undesired dialkylated byproducts and can be applied to thiophene systems containing multiple competing nucleophilic sites. nih.gov

Derivatization and Functionalization of Thiophene Carboxylates

Methyl thiophene carboxylates are versatile intermediates that can undergo a wide range of chemical transformations to produce more complex molecules. chemimpex.com These derivatizations can modify the ester group itself or functionalize the thiophene ring.

Key derivatization reactions include:

Amide Formation: The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This is a common strategy in medicinal chemistry to synthesize thiophene-2-carboxamide derivatives, which are explored for various biological activities. nih.govnih.gov

Ring Halogenation: Electrophilic halogenating agents can introduce halogen atoms onto the thiophene ring. For instance, esters of thiophene-2-carboxylic acid can be halogenated at the 4-position using sulfuryl chloride in chloroform (B151607) at low temperatures. google.com

Sulfonamide Synthesis: The thiophene ring can be functionalized with sulfonyl groups, which can then be converted to sulfonamides. An example is the reaction of methyl 4-chlorosulfonylthiophene-3-carboxylate with ammonia to yield methyl 4-sulfamoylthiophene-3-carboxylate. google.com

Asymmetric Functionalization: Advanced catalytic methods allow for the asymmetric transformation of the thiophene motif, leading to chiral products. rsc.org

Table 3: Examples of Derivatization Reactions of Thiophene Carboxylates

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| Methyl Thiophene-2-carboxylate | Amine/Ammonia | Amidation | Thiophene-2-carboxamide Derivative nih.gov |

| Methyl Thiophene-2-carboxylate | Sulfuryl Chloride | Halogenation | Methyl 4-halo-thiophene-2-carboxylate google.com |

These functionalization strategies highlight the utility of thiophene carboxylates as foundational building blocks in the synthesis of diverse and complex chemical structures for materials science and pharmaceutical development. chemimpex.com

Comprehensive Spectroscopic and Structural Characterization of Thiophene Carboxylates

Advanced Vibrational Spectroscopy for Molecular Architecture Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular framework of Methyl 4-ethoxythiophene-3-carboxylate by probing the vibrational modes of its constituent bonds.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1680-1630 |

| Thiophene (B33073) Ring C-S Stretch | 852-649 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

Complementing FT-IR, Raman spectroscopy offers valuable information about the vibrational modes of this compound, particularly for non-polar bonds and the thiophene ring. The C=C stretching vibrations within the thiophene ring typically give rise to strong Raman signals. For thiophene-2-carboxylic acid, C-C stretching vibrations have been observed in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The C-S stretching modes also provide distinct peaks in the Raman spectrum. iosrjournals.org The symmetric vibrations of the molecule are often more intense in the Raman spectrum, providing a complementary perspective to the FT-IR data for a complete vibrational analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, confirming the precise connectivity and electronic environment of each atom in this compound.

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule, with their chemical shifts, multiplicities, and coupling constants providing a wealth of structural information.

The protons on the thiophene ring typically appear in the aromatic region of the spectrum. researchgate.net The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to the adjacent methyl and methylene groups, respectively. The methyl ester group will present as a sharp singlet in the upfield region of the spectrum. For instance, in methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the OCH₃ protons of the ester group appear at 3.94 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene Ring Protons | Aromatic Region | Varies |

| Ethoxy (-OCH₂-) | Downfield | Quartet |

| Ethoxy (-CH₃) | Upfield | Triplet |

| Methyl Ester (-OCH₃) | Upfield | Singlet |

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound and indicates their electronic nature.

The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum, typically between 160 and 220 δ. libretexts.org The carbon atoms of the thiophene ring will have distinct signals in the aromatic region, with their specific shifts influenced by the positions of the substituents. oup.com The carbons of the ethoxy group will appear in the aliphatic region, with the methylene carbon (-OCH₂-) being more downfield than the methyl carbon (-CH₃). The methyl ester carbon will also resonate in the aliphatic region. For example, in methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, the SCH₃ carbon appears at 15.6 ppm. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160-220 |

| Thiophene Ring Carbons | Aromatic Region |

| Ethoxy (-OCH₂-) | Aliphatic Region (Downfield) |

| Ethoxy (-CH₃) | Aliphatic Region (Upfield) |

| Methyl Ester (-OCH₃) | Aliphatic Region |

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the exact mass of the compound.

The fragmentation of thiophene derivatives under electron impact often involves characteristic cleavage patterns. For instance, the fragmentation of thiophenol can proceed through the loss of a CS group. researchgate.net In the case of this compound, fragmentation is likely to occur at the ester and ethoxy groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group (-COOR). libretexts.org The presence of the thiophene ring imparts stability, often resulting in a prominent molecular ion peak. The fragmentation pattern provides a unique fingerprint that can be used to confirm the identity of the compound.

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic spectroscopy techniques probe the electronic transitions within a molecule, providing information about its electronic structure and, in the case of chiral molecules, its three-dimensional arrangement.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like thiophene and its derivatives, UV-Vis spectroscopy is particularly informative.

The electronic properties of thiophene-based materials are of significant interest for applications in organic electronics. nih.gov The position of the absorption maximum (λmax) in a UV-Vis spectrum is related to the extent of conjugation in the molecule. For example, a study on poly(3-alkylthiophene)s (PATs) showed that the λmax varied depending on the polymerization method, with a more conjugated polymer exhibiting a red-shifted (longer wavelength) absorption peak. cmu.edu

In the context of poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known conducting polymer derived from thiophene, UV-Vis spectroscopy is used to characterize its electronic states. acs.org The neutral state of PEDOT shows a distinct absorption band, and upon doping, new absorption features appear in the near-infrared region, indicative of the formation of polarons and bipolarons, which are the charge carriers in the conducting polymer. acs.org The band gap of the material can be estimated from the onset of the absorption band of the neutral state. acs.org

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral polymers, such as polythiophenes with chiral side chains, ECD spectroscopy can provide information about the polymer's secondary structure, such as the formation of helical aggregates. cmu.edu

The ECD spectra of chiral poly(phenylacetylene)s have been used to determine the excess of a single-handed helix in the polymer. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the ECD spectra and correlate the observed spectral features with specific conformational and configurational properties of the polymer backbone. nih.gov

For new chiral polythiophenes functionalized at the 3-position, ECD analysis, in conjunction with polarimetric measurements, confirmed their optical activity. rsc.org This technique is sensitive to conformational changes induced by factors like solvent composition, allowing for the study of the dynamic behavior of these polymers in solution. cmu.edu

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

When a single crystal of a compound is available, single crystal X-ray diffraction can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov The planarity of the thiophene ring is a key structural feature, and its substitution can lead to interesting packing arrangements in the crystal lattice. nih.govnih.gov

Studies on various thiophene derivatives have revealed detailed structural information. For instance, the crystal structures of two benzothiophene (B83047) derivatives showed that the benzothiophene rings are essentially planar. nih.gov The analysis also revealed details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov In thiophene itself, the bond angle at the sulfur atom is approximately 93°, and the C-S bond length is around 1.70 Å. wikipedia.org

For thiophene-2-carboxylic acid, a related compound, its structure has been well-established. wikipedia.org The analysis of such structures provides a basis for understanding the structural properties of more complex derivatives like this compound. The arrangement of molecules in the solid state, as determined by X-ray diffraction, is crucial for understanding the material's bulk properties.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone of chemical characterization, providing fundamental insight into the stoichiometric composition of a synthesized compound. This analytical technique determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison serves as a critical checkpoint for verifying the purity and identity of the substance. In the context of "this compound," this analysis is essential to confirm that the synthesized product corresponds to the expected molecular structure.

Theoretical Elemental Composition

The first step in stoichiometric verification is the calculation of the theoretical elemental composition from the molecular formula of this compound, which is C₈H₁₀O₃S. The atomic masses of the constituent elements—carbon (C), hydrogen (H), oxygen (O), and sulfur (S)—are used to determine the molecular weight of the compound and the percentage contribution of each element.

The molecular weight of C₈H₁₀O₃S is calculated as follows:

(8 × 12.011 u for C) + (10 × 1.008 u for H) + (3 × 15.999 u for O) + (1 × 32.065 u for S) = 186.23 g/mol .

Based on this molecular weight, the theoretical elemental percentages are:

Carbon (C): (96.088 / 186.23) × 100% = 51.60%

Hydrogen (H): (10.080 / 186.23) × 100% = 5.41%

Oxygen (O): (47.997 / 186.23) × 100% = 25.77%

Sulfur (S): (32.065 / 186.23) × 100% = 17.22%

These calculated values represent the ideal elemental composition for a pure sample of this compound.

Research Findings and Data Comparison

Detailed research findings from the synthesis and characterization of various thiophene carboxylates consistently utilize elemental analysis as a definitive method for structural confirmation. While specific experimental data for this compound is not widely published, the established methodology involves comparing the theoretical percentages with those obtained from experimental analysis (often denoted as "found" values).

For instance, in the synthesis of related poly(alkyl thiophene-3-carboxylates), elemental analysis was crucial in confirming the structure of the monomer and the resulting polymer. acs.org The close agreement between the calculated and found percentages for carbon, hydrogen, and other present elements provided strong evidence for the successful synthesis and purity of the target compounds.

The following interactive table presents the theoretical elemental analysis data for this compound. In a typical research setting, these values would be compared against experimental results.

| Element | Symbol | Theoretical Percentage (%) | Found (Experimental) Percentage (%) |

|---|---|---|---|

| Carbon | C | 51.60 | Data not available in searched literature |

| Hydrogen | H | 5.41 | Data not available in searched literature |

| Oxygen | O | 25.77 | Data not available in searched literature |

| Sulfur | S | 17.22 | Data not available in searched literature |

The congruence between theoretical and experimental values within a narrow margin of error (typically ±0.4%) is considered a strong indicator of the compound's purity and correct elemental composition. The synthesis and characterization of novel thiophene derivatives, such as those with potential pharmacological applications, rely heavily on such analytical verification to ensure the integrity of the subsequent biological and structural studies. researchgate.netmdpi.comnih.gov

Theoretical and Computational Investigations on Thiophene Carboxylates

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Nucleus Independent Chemical Shift (NICS) Analysis for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.ioelsevierpure.comnih.gov It involves calculating the magnetic shielding at a specific point within or above the ring, with negative values indicating aromatic character (diatropic ring current) and positive values suggesting anti-aromaticity (paratropic ring current). github.io The standard NICS(0) calculation is performed at the geometric center of the ring, while NICS(1) is calculated 1 Å above the plane, which is often considered a better measure as it is less influenced by the sigma framework. nih.gov

Table 1: Representative NICS(1)zz Values for Aromatic Systems

| Compound | NICS(1)zz (ppm) | Aromaticity |

| Benzene (B151609) | -30.4 | Aromatic |

| Thiophene (B33073) | -21.7 | Aromatic |

| Ring D with Amide Linkage | +2.8 | Decreased Aromaticity |

This table presents representative NICS(1)zz values to illustrate the concept of aromaticity assessment. The NICS(1)zz value is the out-of-plane component of the NICS tensor calculated 1 Å above the ring, which is a refined measure of aromaticity. Negative values indicate aromatic character, while positive values suggest a loss of aromaticity. Data sourced from a study on an ovalene (B110330) analogue. acs.org

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules. princeton.edu These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale.

Molecular dynamics simulations are instrumental in assessing the stability of a ligand bound to a protein's active site. mdpi.com By simulating the ligand-protein complex in a solvated environment, one can observe the conformational changes and intermolecular interactions that contribute to binding affinity. mdpi.com For thiophene derivatives, MD simulations have been employed to understand their binding modes and inhibition mechanisms in various biological targets. nih.govacs.org

In the context of drug discovery, MD simulations can predict the stability of a compound like Methyl 4-ethoxythiophene-3-carboxylate within a specific binding pocket. bohrium.com The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a key metric used to assess the stability of the complex. mdpi.com A stable RMSD profile suggests that the ligand remains securely bound in the active site. mdpi.com Such studies have been conducted on various thiophene derivatives, revealing that the thiophene scaffold can form stable interactions within protein binding sites. mdpi.combohrium.com

Theoretical Approaches to Reaction Mechanisms and Kinetics

Computational chemistry offers a powerful lens to investigate the intricate details of chemical reactions, including the elucidation of reaction pathways and the prediction of reaction rates. For thiophene carboxylates, theoretical studies have shed light on their reactivity in various transformations.

Aromatic nucleophilic substitution (SNAr) is a crucial reaction for modifying thiophene derivatives. nih.govnih.gov Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. nih.govnih.gov The generally accepted mechanism for SNAr reactions on thiophene rings involves a two-step process: the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. nih.govresearchgate.net

Computational investigations into the SNAr reactions of substituted thiophenes with nucleophiles like pyrrolidine (B122466) have revealed that the reaction proceeds through a stepwise pathway. nih.govnih.gov The initial addition of the nucleophile to the carbon bearing the leaving group is followed by a proton transfer, which facilitates the elimination of the leaving group. nih.govnih.gov These studies have also established linear correlations between the Gibbs free energy of activation and various reactivity indices, such as the electrophilicity of the thiophene derivative. nih.govnih.gov This theoretical framework provides a robust method for predicting the reactivity of thiophene derivatives in SNAr reactions. nih.govnih.gov

Azo-coupling reactions are fundamental in the synthesis of azo dyes, a class of compounds with significant industrial applications. sapub.orgresearchgate.netresearchgate.net The reaction involves the electrophilic attack of a diazonium ion on an electron-rich coupling component, such as an activated aromatic or heteroaromatic ring. youtube.com Kinetic studies of these reactions provide valuable information about the reactivity of the coupling partners.

Kinetic investigations of the azo-coupling reactions of 3-ethoxythiophene (B3045810) with a series of substituted benzenediazonium (B1195382) cations have been performed. nih.gov The second-order rate constants obtained from these studies were used to determine the nucleophilicity parameters of the thiophene derivative according to the Mayr equation. nih.gov This allows for a quantitative comparison of the reactivity of 3-ethoxythiophene with other C-nucleophiles. nih.gov Furthermore, theoretical studies on substituted thiophene-based azo dyes have explored the influence of substituents on their electronic and photophysical properties. rsc.org These computational approaches, often using DFT and Time-Dependent DFT (TD-DFT), help in understanding the structure-property relationships and in the rational design of new azo dyes with desired characteristics. rsc.org

Chemical Reactivity and Advanced Transformations of Thiophene Carboxylates

Reaction Pathways Involving the Thiophene (B33073) Ring and Carboxylate Group

Methyl 4-ethoxythiophene-3-carboxylate possesses two primary reactive sites: the thiophene ring and the methyl carboxylate functional group. The thiophene ring, an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution. nih.gov The presence of the ethoxy group at the C4 position and the carboxylate group at the C3 position influences the regioselectivity of these reactions. The sulfur atom in the thiophene ring has two lone pairs of electrons, with one pair participating in the aromatic sextet, which contributes to its aromatic character and reactivity, making it more reactive than benzene (B151609) in such substitutions. nih.gov

The carboxylate group can undergo reactions typical of esters. For instance, hydrolysis of the ester can yield the corresponding carboxylic acid. This transformation can be achieved by heating with a base like sodium hydroxide (B78521) followed by acidification. mdpi.com Additionally, the ester can be converted to an amide through amidation processes. researchgate.net The reactivity of the thiophene ring also allows for direct carboxylation under certain conditions, such as in a solvent-free medium with cesium carbonate and a carboxylate salt, which can cleave a C-H bond and introduce a carboxylic acid group. mdpi.comresearchgate.net

Cross-Coupling Reactions of Thiophene Carboxylates

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Thiophene carboxylates are valuable substrates in these transformations, enabling the construction of more complex molecular architectures.

Applications in Ullmann Coupling Reactions

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides to form biaryls, has evolved to include various C-N, C-O, and C-S bond-forming reactions. organic-chemistry.orgnih.gov Thiophene derivatives can participate in these reactions. While classic Ullmann conditions often require high temperatures (up to 210°C), modern protocols have been developed that proceed under milder conditions. chem-station.comyoutube.com

A notable reagent in this area is copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which can mediate Ullmann couplings efficiently at room temperature, demonstrating high functional group tolerance. chem-station.com The general mechanism for Ullmann-type reactions involves an organocopper intermediate. organic-chemistry.org For instance, a photoredox/nickel dual catalysis system has been shown to effectively convert heteroaromatic halides, including those derived from thiophene, into cross-coupled products. acs.org These reactions provide a pathway for N-arylation and the synthesis of substituted anilines from thiophene precursors. nih.gov

Participation in Olefination Reactions

Thiophene derivatives can undergo olefination reactions, such as the Wittig reaction, to form alkenes. mdpi.com The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. For thiophene derivatives, this provides a method to introduce exocyclic double bonds. Studies have shown that ketones at the benzylic-like position of a thiophene ring react efficiently to form the corresponding olefinic products. For example, a thiophene derivative with a benzylic ketone showed a 97% yield in a Wittig olefination, highlighting the stability and reactivity of the heteroaromatic system in this transformation. mdpi.com

Other olefination methods include condensations like the Knoevenagel or Claisen-Schmidt reactions, where thiophene carbonyl compounds react with active methylene (B1212753) compounds to create double bonds. e-bookshelf.de These reactions are crucial for synthesizing vinylthiophenes, which are important building blocks in materials science and medicinal chemistry. e-bookshelf.de

Azo-Coupling Reactions with Substituted Diazonium Cations

Azo-coupling is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile, reacting with an activated aromatic ring to form an azo compound (R-N=N-R'). wikipedia.orgorganic-chemistry.org The electron-rich nature of the thiophene ring, particularly when activated by an electron-donating group like ethoxy, makes it a suitable nucleophile for this reaction.

Kinetic studies on the azo-coupling of 3-ethoxythiophene (B3045810) with various para-substituted benzenediazonium (B1195382) cations in acetonitrile (B52724) have been performed. nih.gov The reaction proceeds via electrophilic attack on the activated thiophene ring, typically at the position para to the activating group. libretexts.org The reactivity of the diazonium cation is influenced by the substituent on the benzene ring; electron-withdrawing groups on the diazonium salt increase its electrophilicity and reaction rate. nih.gov These reactions are pH-sensitive, generally favoring mildly acidic or neutral conditions. organic-chemistry.org The resulting arylazo-ethoxythiophene compounds are often highly colored due to their extended conjugated systems. libretexts.org

Table 1: Azo-Coupling of 3-Ethoxythiophene with Substituted Diazonium Cations

| Diazonium Cation Substituent (X) | Resulting Compound Class |

|---|---|

| OCH₃ | Arylazo-3-ethoxythiophene |

| CH₃ | Arylazo-3-ethoxythiophene |

| H | Arylazo-3-ethoxythiophene |

| Cl | Arylazo-3-ethoxythiophene |

| NO₂ | Arylazo-3-ethoxythiophene |

Data derived from kinetic studies on azo-coupling reactions. nih.gov

Cyclization and Decyclization Processes in Thiophene Carboxylate Systems

Thiophene carboxylates are key precursors in the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the thiophene ring and its substituents. For instance, 2-aminothiophene-3-carboxylates are common starting materials for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. capes.gov.br

One notable transformation is the domino reaction of 2-azidothiophene-3-carboxylates with acetonitriles to form thieno[3,2-e] chem-station.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-5(4H)-ones. dnu.dp.ua Cyclization can also be induced by constructing a new ring onto the thiophene core. For example, condensation of 2-methoxymethylene-3-ketosteroids with ethyl thioglycolate yields tetrahydrothiophene (B86538) derivatives, which can be dehydrated to form androstano[2,3-c]thiophene carboxylates. researchgate.net Furthermore, intramolecular cyclization of appropriately substituted thiophenes can lead to novel ring systems like thieno[3,4-c]pyrazoles. researchgate.net Metal-catalyzed cycloisomerization of precursors like (Z)-2-en-4-yne-1-thiols is another modern approach to construct the thiophene ring itself. mdpi.com

Strategic Derivatization for Enhanced Functionality

Strategic derivatization of this compound can be employed to modify its properties and introduce new functionalities. The carboxylate group is a prime site for such modifications. nih.gov It can be converted into a carboxylic acid via hydrolysis, which can then be transformed into an acid chloride, a more reactive intermediate for forming amides or other esters. mdpi.comacs.org

Alkylation is another key derivatization strategy. For example, methylation can occur at different positions depending on the reaction conditions and the specific structure of the thiophene derivative. mdpi.comresearchgate.net The ester functional group itself is a product of derivatization (esterification) of a carboxylic acid, a process often catalyzed by an acid to enhance the reactivity of the carboxyl group. sigmaaldrich.com Such derivatizations are crucial for preparing a diverse library of compounds for various applications, including the development of new materials or biologically active molecules. nih.govsquarespace.com

Table 2: Potential Derivatization Reactions of the Carboxylate Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |

| Amidation | Amine (R-NH₂) | Amide |

| Transesterification | Alcohol (R-OH), Acid/Base catalyst | New Ester |

| Reduction | LiAlH₄ | Primary Alcohol |

This table represents common transformations for ester functional groups.

Synthesis of Novel Thiophene-Thiourea Core Derivatives

The synthesis of thiophene-thiourea derivatives represents an important area of research due to the wide spectrum of biological activities exhibited by these compounds. A common synthetic strategy to access these derivatives involves the reaction of a thiophene isothiocyanate with a primary or secondary amine. While direct conversion from "this compound" is not typical, a multi-step synthetic pathway can be employed, commencing with the hydrolysis of the ester functionality.

The initial step involves the hydrolysis of "this compound" to its corresponding carboxylic acid, "4-ethoxythiophene-3-carboxylic acid". This transformation is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide in a methanol/water mixture, followed by acidification. organic-chemistry.orgnih.gov

The resulting carboxylic acid is then converted to the more reactive acyl chloride, "4-ethoxythiophene-3-carbonyl chloride". This is commonly accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or toluene. google.comrsc.org

The "4-ethoxythiophene-3-carbonyl chloride" is a key intermediate which can then be reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone. This reaction proceeds to form the "4-ethoxythiophene-3-carbonyl isothiocyanate" intermediate. rsc.orgelsevierpure.com This in-situ generated isothiocyanate is highly electrophilic and readily reacts with a variety of primary and secondary amines to yield the target N-acyl-N'-substituted thiophene-thiourea derivatives. wikipedia.orgnih.gov The general reaction scheme is depicted below.

Table 1: Synthetic Pathway to Thiophene-Thiourea Derivatives

| Step | Reactant(s) | Reagents | Product |

| 1 | This compound | 1. NaOH, H₂O/MeOH2. HCl | 4-ethoxythiophene-3-carboxylic acid |

| 2 | 4-ethoxythiophene-3-carboxylic acid | SOCl₂ or (COCl)₂ | 4-ethoxythiophene-3-carbonyl chloride |

| 3 | 4-ethoxythiophene-3-carbonyl chloride | NH₄SCN | 4-ethoxythiophene-3-carbonyl isothiocyanate |

| 4 | 4-ethoxythiophene-3-carbonyl isothiocyanate | R¹R²NH (Amine) | N-(4-ethoxythiophene-3-carbonyl)-N'-(substituted)thiourea |

The versatility of this method allows for the introduction of a wide array of substituents (R¹ and R²) on the terminal nitrogen of the thiourea (B124793) moiety, enabling the generation of a library of novel thiophene-thiourea derivatives for further investigation.

Preparation of Thiophene-Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another class of compounds with significant applications in medicinal and materials chemistry. The synthesis of thiophene-Schiff base derivatives typically involves the condensation of an amino-thiophene with an aldehyde or a ketone. bohrium.comnih.gov To prepare these derivatives from "this compound," a synthetic route to introduce an amino group onto the thiophene ring is necessary.

A plausible approach is through the Curtius rearrangement, a versatile reaction that converts a carboxylic acid into an amine with the loss of one carbon atom. nih.govwikipedia.orgnih.gov The synthesis would begin with the hydrolysis of "this compound" to "4-ethoxythiophene-3-carboxylic acid," as described in the previous section.

The carboxylic acid can then be converted to an acyl azide (B81097), "4-ethoxythiophene-3-carbonyl azide". This is often achieved by reacting the corresponding acyl chloride with sodium azide (NaN₃) or by direct treatment of the carboxylic acid with diphenylphosphoryl azide (DPPA). The acyl azide, upon heating, undergoes the Curtius rearrangement to form an isocyanate intermediate, "3-isocyanato-4-ethoxytoluene".

Subsequent hydrolysis of the isocyanate with an acid or base will lead to the formation of the primary amine, "4-ethoxythiophen-3-amine," with the extrusion of carbon dioxide. rsc.orgorganic-chemistry.org

Alternatively, the Hofmann rearrangement of the corresponding "4-ethoxythiophene-3-carboxamide" can also yield the desired "4-ethoxythiophen-3-amine". organic-chemistry.orgwikipedia.org This involves treating the carboxamide with a reagent like N-bromoacetamide in the presence of a base. organic-chemistry.org

Once the "4-ethoxythiophen-3-amine" is synthesized, it can be condensed with a variety of aldehydes or ketones in the presence of an acid catalyst to form the desired thiophene-Schiff base derivatives. bohrium.comresearchgate.net

Table 2: Synthetic Pathway to Thiophene-Schiff Base Derivatives

| Step | Reactant(s) | Reagents | Product |

| 1 | This compound | 1. NaOH, H₂O/MeOH2. HCl | 4-ethoxythiophene-3-carboxylic acid |

| 2 | 4-ethoxythiophene-3-carboxylic acid | DPPA or SOCl₂ then NaN₃ | 4-ethoxythiophene-3-carbonyl azide |

| 3 | 4-ethoxythiophene-3-carbonyl azide | Heat, then H₂O/H⁺ | 4-ethoxythiophen-3-amine |

| 4 | 4-ethoxythiophen-3-amine | R¹C(=O)R² (Aldehyde or Ketone) | Thiophene-Schiff Base Derivative |

Selective Chemical Modifications

The functional groups present on "this compound" and its derivatives allow for selective chemical modifications, which are crucial for the fine-tuning of their chemical and physical properties.

While "this compound" is itself an ester, selective esterification becomes relevant in more complex derivatives. For instance, if the starting material were to be demethylated at the ethoxy group to yield a "methyl 4-hydroxythiophene-3-carboxylate," a selective esterification could be performed on the newly formed hydroxyl group.

In a hypothetical scenario where a derivative of our starting compound possesses both a carboxylic acid and a hydroxyl group, for example, "4-hydroxythiophene-3-carboxylic acid," selective esterification would be key. Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) would likely esterify the carboxylic acid preferentially. wikipedia.org To selectively esterify the hydroxyl group, one might first protect the carboxylic acid, for instance as a benzyl (B1604629) ester, then proceed with the esterification of the hydroxyl group using an acyl chloride or anhydride, followed by deprotection of the carboxylic acid. This level of control is essential in the synthesis of complex molecules.

Similar to selective esterification, selective etherification reactions are pertinent to derivatives of "this compound" that contain a hydroxyl group. The Williamson ether synthesis is a classic and reliable method for such transformations.

Considering the hypothetical "methyl 4-hydroxythiophene-3-carboxylate," the hydroxyl group can be selectively converted into an ether. This would typically involve deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form a thiophene alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide or benzyl bromide) to form the corresponding ether. The ester functionality would remain unaffected under these conditions. This selectivity allows for the introduction of a variety of ether linkages at specific positions on the thiophene ring, further diversifying the range of accessible derivatives.

Research Applications of Thiophene Carboxylates in Materials Science and Bioorganic Chemistry

Role as Essential Synthetic Intermediates and Building Blocks for Complex Molecules

Methyl 4-ethoxythiophene-3-carboxylate stands out as a valuable synthetic intermediate. The thiophene (B33073) core, adorned with both an alkoxy and a carboxylate group, offers multiple reactive sites for chemical modification. Thiophene derivatives are well-established as foundational materials for synthesizing a wide array of heterocyclic systems with significant pharmacological and biological activities. nih.gov

The general synthetic utility of related thiophene carboxylates is widely documented. For instance, compounds like methyl 4-oxotetrahydrothiophene-3-carboxylate are used as precursors in the preparation of novel neuroleptic agents. chemicalbook.comchemicalbook.com The transformation of such keto-esters into amino-thiophene derivatives is a key step in the synthesis of various biologically active molecules. The ester group, as seen in the title compound, can undergo hydrolysis to form the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other functional groups, paving the way for a diverse library of new compounds. researchgate.net Similarly, the aromatic thiophene ring can participate in electrophilic substitution reactions, allowing for the introduction of additional functionalities. This chemical adaptability makes this compound and its analogs crucial building blocks for constructing complex molecular architectures tailored for specific applications in medicine and materials science. nih.gov

Development of Advanced Organic Materials

The unique electronic and structural characteristics of thiophene-based molecules make them ideal candidates for the development of next-generation organic materials. The introduction of specific functional groups, such as the ethoxy and carboxylate moieties, allows for fine-tuning of their properties for applications in electronics and energy. researchgate.net

π-Conjugated polymers are at the heart of organic electronics, forming the active layers in devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. nih.govnorthwestern.edu Polythiophenes are a leading class of these materials due to their excellent charge-transport properties and environmental stability. The properties of polythiophenes can be precisely controlled by introducing different substituents onto the thiophene ring.

The presence of a carboxylate group directly attached to the thiophene ring has been explored in the synthesis of poly(alkyl thiophene-3-carboxylates). acs.org Furthermore, alkoxy side chains, such as the ethoxy group in this compound, are known to be highly effective in modulating the polymer's electronic properties. acs.org Alkoxy groups are electron-donating and can lower the polymer's band gap, which is advantageous for applications in solar cells. acs.org They can also promote a more planar backbone structure through non-covalent sulfur-oxygen interactions, enhancing intermolecular π–π stacking and improving charge mobility. researchgate.net Therefore, this compound is a promising monomer for creating functional π-conjugated polymers for high-performance organic electronic devices.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a molecular sensitizer (B1316253) (dye) to absorb light. sumdu.edu.ua Many of the most efficient organic dyes feature a Donor-π-Bridge-Acceptor (D-π-A) architecture, where the π-bridge plays a critical role in facilitating charge separation and electron injection into the semiconductor electrode (typically TiO₂). nih.gov

Thiophene oligomers are among the most common and effective units used as π-bridges due to their excellent electronic delocalization, stability, and tunable properties. sumdu.edu.uanih.gov The length and composition of the thiophene-based bridge can be modified to control the dye's light-harvesting ability and energy levels. mdpi.comrsc.org Studies have shown that incorporating thiophene units into the π-bridge leads to efficient electron transfer and high power conversion efficiencies. nih.govrsc.orgntu.edu.tw The structure of this compound provides a functionalized thiophene unit that could be incorporated into such a π-bridge. The carboxylate group could be modified to serve as the anchoring group that binds the dye to the TiO₂ surface, a critical feature for efficient electron injection.

Bioelectronics is an emerging field that aims to interface electronic devices with biological systems for applications in diagnostics, therapeutics, and health monitoring. nih.gov Organic electrochemical transistors (OECTs) are a key technology in this area, and their performance relies on materials that exhibit both ionic and electronic conductivity, known as organic mixed ionic-electronic conductors (OMIECs).

Polythiophenes functionalized with polar side chains are at the forefront of OMIEC research. Specifically, polymers bearing carboxyl-alkyl side chains have demonstrated exceptional performance in OECTs. nih.govacs.org The carboxylic acid groups render the material compatible with aqueous biological environments and facilitate ion transport, which is essential for the transistor's operation. nih.gov These carboxylated polythiophenes have shown robust processability, fast redox kinetics, and high volumetric capacitance, making them ideal for bioelectronic applications. acs.org Polymers derived from monomers like this compound would possess the necessary carboxylic acid functionality, positioning them as highly relevant materials for advancing the field of bioelectronics.

Exploratory Research in Biologically Active Thiophene Derivatives

The thiophene scaffold is a well-known pharmacophore present in numerous approved drugs. The ability to easily functionalize the thiophene ring allows chemists to conduct extensive structure-activity relationship (SAR) studies to discover new therapeutic agents.

The search for new antimicrobial agents is a global health priority, and thiophene derivatives have emerged as a promising class of compounds. nih.gov Numerous studies have demonstrated that functionalized thiophenes exhibit significant activity against a wide range of bacterial and fungal pathogens. nih.govnih.gov

The antimicrobial potency of these compounds is highly dependent on the nature and position of the substituents on the thiophene ring. For example, SAR studies have shown that introducing specific groups at different positions can enhance activity against either Gram-positive or Gram-negative bacteria. nih.gov Derivatives of thiophene-2-carboxamide have shown that compounds with a methoxy (B1213986) group substitution exhibit potent activity against S. aureus, B. subtilis, and P. aeruginosa. nih.gov In another study, certain thiophene-based heterocycles were found to be more potent than the standard drug Amphotericin B against the fungus Aspergillus fumigates. nih.gov Research into thiophene-based heterocycles has also yielded compounds with selective and high activity against Clostridium difficile, a major cause of hospital-acquired infections. nih.gov

These findings underscore the vast potential of the thiophene nucleus as a template for developing new antimicrobial drugs. The functional groups on this compound provide ideal handles for synthesizing new derivatives for antimicrobial screening.

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Thiophene-based Pyrazole, Pyridine, and Triazolopyrimidine Derivatives | Aspergillus fumigates, Syncephalastrum racemosum | Several synthesized compounds showed higher antifungal activity than the standard drug Amphotericin B. | nih.gov |

| Armed Thiophene Derivatives | Pseudomonas aeruginosa (Gram-negative), Fungal Species | One derivative was more potent than the standard drug gentamicin (B1671437) against P. aeruginosa. Several compounds were active against tested fungal species. | nih.gov |

| Thiophene-2-Carboxamide Derivatives | S. aureus (Gram-positive), B. subtilis (Gram-positive), P. aeruginosa (Gram-negative) | Compounds with a methoxy group showed the best inhibition against both Gram-positive and Gram-negative bacteria. Amino-substituted derivatives were generally more active than hydroxy- or methyl-substituted ones. | nih.gov |

| Spiro-indoline-oxadiazole from Thiophene-2-carbohydrazide | Clostridium difficile | A derivative displayed high and selective activity against C. difficile with MIC values of 2 to 4 μg/ml, suggesting potential as a targeted anticlostridial agent. | nih.gov |

Studies on Anticancer Activity in Cell Line Models

There is currently no specific research available that details the evaluation of this compound for its anticancer or antiproliferative activity against any cancer cell lines.

Although various other thiophene-based molecules, including different esters and carboxamides, have been synthesized and tested for their potential as anticancer agents, the results of these studies cannot be attributed to this compound. For instance, studies on ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have shown activity, but these compounds are structurally distinct from this compound.

Research into Anti-inflammatory and Analgesic Effects

No dedicated studies investigating the anti-inflammatory or analgesic properties of this compound have been identified.

The thiophene scaffold is present in known anti-inflammatory drugs like Tinoridine and Tiaprofenic acid. Research has been conducted on other thiophene-3-carboxylic acid derivatives, such as 4-arylthiophene-3-carboxylic acids, which have shown analgesic efficacy in inflammatory pain models through the inhibition of the ANO1 channel. Similarly, a [4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate] was reported as a highly active anti-inflammatory drug in a 1972 study. However, these findings are specific to their respective molecular structures and cannot be extrapolated to this compound.

Examination of Enzyme Inhibitory Potential

There is no available research data on the examination of this compound for its potential to inhibit specific enzymes.

Thiophene derivatives have been explored as inhibitors for various enzymes, including carbonic anhydrase, acetylcholinesterase, cyclooxygenase (COX), and lipoxygenase (LOX). For example, novel substituted thiophenes showed inhibitory activity against carbonic anhydrase and acetylcholinesterase, and other derivatives have been investigated as COX and LOX inhibitors for their anti-inflammatory effects. However, none of these studies specifically name or test this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-ethoxythiophene-3-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling thiophene precursors with ethoxy and methyl ester groups. Key steps include:

- Cyclization : Using elemental sulfur and diethylamine in ethanol at 50°C to form the thiophene ring .

- Esterification : Methanol with acid catalysts (e.g., H₂SO₄) to introduce the methyl ester group .

- Ethoxylation : Substitution reactions with ethoxide ions under anhydrous conditions.

- Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .

Q. What spectroscopic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ethoxy CH₂ at δ ~4.0 ppm, thiophene protons at δ ~6.5-7.5 ppm) .

Q. What safety precautions are necessary when handling this compound?

- Hazard Identification : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .

- Protective Measures : Use nitrile gloves, fume hoods, and respiratory protection (FFP2 masks) during synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to confirm structural assignments .

- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility or rotameric equilibria .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. How to design experiments to study its biological interactions (e.g., enzyme inhibition)?

- Assay Design :

- Target Selection : Use molecular docking (AutoDock) to predict binding to enzymes (e.g., kinases) .

- Kinetic Studies : Measure IC₅₀ values via fluorometric assays with substrate analogs .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁴C) to track metabolic pathways .

- Controls : Compare with structurally similar analogs (e.g., methyl vs. ethyl esters) to isolate functional group effects .

Q. What computational tools assist in crystallographic analysis of this compound?

- Structure Solution : SHELX for small-molecule refinement (SHELXL) and phase determination (SHELXD) .

- Visualization : Mercury CSD for hydrogen-bonding analysis (e.g., graph-set notation for packing patterns) .

- Validation : PLATON/CHECKCIF to flag structural anomalies (e.g., unresolved solvent) .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields across studies?

- Variable Factors :

- Solvent Purity : Trace water in ethanol can reduce esterification efficiency .

- Catalyst Activity : Diethylamine vs. piperidine in cyclization steps .

- Mitigation : Replicate conditions with strict inert atmosphere (Ar/N₂) and reagent titration .

Q. Why might crystallographic data conflict with spectroscopic assignments?

- Dynamic Disorder : Mobile ethoxy groups in crystals may average NMR signals but appear ordered in X-ray .

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) alter bond angles .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

Table 2 : Common Characterization Techniques

| Technique | Parameters | Diagnostic Peaks/Features | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | Thiophene H: δ 6.8-7.2 ppm | |

| MS (ESI) | Positive mode, MeOH | [M+Na]⁺ at m/z 237 | |

| IR | ATR, 4000-400 cm⁻¹ | C=O stretch: 1705 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.